molecular formula C43H76O2 B10775578 Cholesteryl Palmitate-d9

Cholesteryl Palmitate-d9

Cat. No.: B10775578
M. Wt: 634.1 g/mol
InChI Key: BBJQPKLGPMQWBU-BDWKJWGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholesteryl Palmitate-d9 involves the esterification of deuterated palmitic acid with cholesterol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated palmitic acid and cholesterol, with stringent control over reaction conditions to ensure high yield and purity. The final product is often formulated as a solution in chloroform for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl Palmitate-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cholesteryl Palmitate-d9 has a wide range of applications in scientific research:

Mechanism of Action

Cholesteryl Palmitate-d9 exerts its effects primarily through its role as a cholesterol ester. It is involved in the storage and transport of cholesterol within the body. The esterification of cholesterol with palmitic acid helps in maintaining cholesterol homeostasis and in the formation of lipid droplets. These lipid droplets play a crucial role in cellular lipid metabolism and energy storage .

Comparison with Similar Compounds

    Cholesteryl Oleate: Another cholesterol ester, but with oleic acid instead of palmitic acid.

    Cholesteryl Linoleate: Contains linoleic acid as the esterifying fatty acid.

    Cholesteryl Stearate: Esterified with stearic acid.

Uniqueness: Cholesteryl Palmitate-d9 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated cholesteryl palmitate in complex biological samples .

Properties

Molecular Formula

C43H76O2

Molecular Weight

634.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate

InChI

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1/i1D3,7D2,8D2,9D2

InChI Key

BBJQPKLGPMQWBU-BDWKJWGVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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